Ethyl Isobutyrate-d6

Description

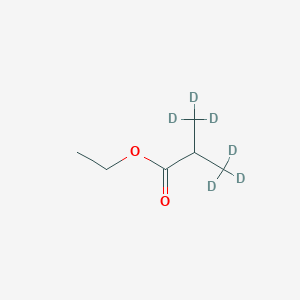

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3,3,3-trideuterio-2-(trideuteriomethyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2/c1-4-8-6(7)5(2)3/h5H,4H2,1-3H3/i2D3,3D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDAXFOBOLVPGLV-XERRXZQWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C(=O)OCC)C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

122.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis of Deuterated Ethyl Isobutyrate Ethyl Isobutyrate D6

Precursor Deuteration Strategies

Deuteration of the precursors, ethanol (B145695) and isobutyric acid, is a key step in the synthesis of ethyl isobutyrate-d6. Different strategies can be employed to introduce deuterium (B1214612) into specific positions of these molecules.

Deuteration of Ethanol Precursors (e.g., Ethanol-d6)

Ethanol-d6 (B42895) is a fully deuterated form of ethanol. sigmaaldrich.comnih.gov It has the chemical formula C2D5OD or CD3CD2OD, indicating that all hydrogen atoms have been replaced by deuterium. sigmaaldrich.com Ethanol-d6 is commercially available and is used as a deuterated solvent and in chemical synthesis. nobracat-isotopes.comguidechem.com Methods for preparing deuterated ethanol, such as ethanol-d6, can involve hydrogen-deuterium exchange reactions using deuterium oxide (D2O) as the deuterium source. researchgate.netgoogle.com For instance, a process for preparing deuterated ethanol from ethanol and D2O using a ruthenium catalyst and a co-solvent has been reported. google.com Another study mentions the synthesis of fully deuterated substrates, such as ethanol-d6, through catalytic deuteration of α and β C-H bonds of alcohols using D2O. researchgate.net Ethanol-d6 has an isotopic purity that can be as high as 99.5 atom % D. sigmaaldrich.comfishersci.at

Deuteration of Isobutyric Acid Precursors (e.g., Isobutyric Acid-d6 or related isobutyrates)

Isobutyric acid (2-methylpropanoic acid) has the chemical formula C4H8O2. nih.goviarc.fr Isobutyric acid-d6 is a deuterium-labeled form of isobutyric acid. invivochem.com It is also known as 3,3,3-trideuterio-2-(trideuteriomethyl)propanoic acid, indicating that the six hydrogen atoms on the two methyl groups are replaced by deuterium. invivochem.comlgcstandards.com Isobutyric acid-d6 has the molecular formula C4H2D6O2. invivochem.com Deuteration of carboxylic acids or their derivatives can be achieved through various methods, including hydrogen-deuterium exchange processes. While specific detailed procedures for the deuteration of isobutyric acid to isobutyric acid-d6 were not extensively detailed in the search results, the existence and commercial availability of isobutyric acid-d6 invivochem.comlgcstandards.com suggest established synthetic routes. Research on the synthesis of deuterated compounds often involves the use of deuterated reagents or solvents to incorporate deuterium into the target molecule. nih.govrsc.orgbeilstein-journals.org

Esterification Methods for Deuterated Precursors

The synthesis of this compound involves the esterification reaction between a deuterated precursor (either the alcohol or the carboxylic acid) and its non-deuterated or also deuterated counterpart. The general reaction for the synthesis of ethyl isobutyrate involves the esterification of isobutyric acid with ethanol, typically in the presence of a catalyst. chemicalbull.com

Acid-Catalyzed Esterification with Deuterated Alcohol

Acid-catalyzed esterification is a common method for synthesizing esters. This reaction typically involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. chemicalbull.comchemicalbook.com When synthesizing this compound using a deuterated alcohol like ethanol-d6, isobutyric acid would be reacted with ethanol-d6 under acidic conditions. The deuterium atoms from the ethanol-d6 would be incorporated into the ethyl group of the resulting ester. For example, reacting isobutyric acid with ethanol-d6 (CD3CD2OD) would yield this compound where the ethyl group is fully deuterated (-OCD2CD3). The reaction can be performed under azeotropic conditions to remove water, driving the equilibrium towards product formation. chemicalbook.com

Alternative Esterification Pathways Utilizing Deuterated Reagents

Besides the direct acid-catalyzed esterification, alternative methods utilizing deuterated reagents can be employed. While specific examples for the synthesis of this compound using alternative pathways were not prominently featured, general methods for ester synthesis with deuterated reagents exist. For instance, the coupling of esters with deuterated water (D2O) and other reagents has been explored for the synthesis of deuterated ketones. rsc.org The use of deuterated reagents in multicomponent reactions can also lead to deuterium-labeled products. beilstein-journals.org The synthesis of deuterated compounds can involve various approaches, including hydrogen isotope exchange and the coupling of reagents with pre-incorporated deuterium. rsc.org The choice of method can influence the site-specificity and isotopic purity of the final product.

Isotopic Purity and Site-Specificity in Synthesis

Achieving high isotopic purity and site-specificity is crucial in the synthesis of deuterated compounds like this compound, particularly for applications in research where precise labeling is required. Isotopic purity refers to the percentage of molecules that contain the desired isotopes at the specified positions. Site-specificity ensures that deuterium is incorporated only at the intended locations within the molecule.

Factors influencing isotopic purity and site-specificity include the isotopic purity of the deuterated precursors, the reaction conditions, and the potential for hydrogen-deuterium exchange reactions during the synthesis. nih.gov Using highly isotopically pure starting materials, such as ethanol-d6 with ≥99.5 atom % D sigmaaldrich.comfishersci.at or isobutyric acid-d6 invivochem.comlgcstandards.com, is essential. Reaction conditions, such as temperature, solvent, and catalyst, can affect the rate and selectivity of deuterium incorporation and potential scrambling of deuterium atoms to unintended positions. nih.govacs.org

While specific data tables detailing the isotopic purity and site-specificity for various synthetic routes of this compound were not found in the search results, the principles and challenges discussed in the broader context of deuterated synthesis are applicable. Achieving high isotopic enrichment at the desired positions in this compound would depend on the careful selection of deuterated precursors and optimized synthetic procedures that minimize unwanted hydrogen-deuterium exchange.

Analytical Verification of Deuterium Incorporation

Analytical techniques are essential to confirm the presence and quantify the extent of deuterium incorporation in synthesized compounds like this compound. The most common methods for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) rsc.org.

NMR Spectroscopy:

¹H NMR: Deuterium labeling directly impacts the ¹H NMR spectrum. Replacing a proton (¹H) with a deuterium (²H) removes the signal for that proton in the ¹H NMR spectrum. The integration of the remaining proton signals can be used to determine the degree of deuterium incorporation at specific positions studymind.co.ukrsc.org. For highly deuterated compounds, the residual proton signals may be very weak sigmaaldrich.com.

²H NMR (Deuterium NMR): Direct ²H NMR spectroscopy can be used to observe the deuterium atoms themselves. ²H NMR provides signals for the positions where deuterium has been incorporated sigmaaldrich.comwikipedia.org. While ²H NMR typically has lower resolution compared to ¹H NMR, it is a valuable tool for verifying the presence and location of deuterium labels, especially in highly enriched samples sigmaaldrich.comwikipedia.org. Quantitative ²H NMR can be used to determine the deuterium atom percentage at different sites sigmaaldrich.com.

¹³C NMR: Deuterium incorporation can also affect the ¹³C NMR spectrum through isotope shifts. Carbons directly bonded to deuterium atoms show a small upfield shift compared to their protonated counterparts (alpha-isotope shifts). Larger shifts can be observed for carbons two bonds away (beta-isotope shifts) cdnsciencepub.com. Deuterium decoupling in ¹³C NMR can also provide information about labeled positions cdnsciencepub.com.

Mass Spectrometry:

Mass spectrometry is a powerful tool for verifying deuterium incorporation by measuring the mass increase of the labeled molecule. Each incorporated deuterium atom increases the molecular weight by approximately 1 Da. High-resolution mass spectrometry (HR-MS) can be used to accurately determine the monoisotopic mass of the labeled compound and analyze the isotopic distribution patterns rsc.org.

Molecular Ion Analysis: The molecular ion peak in the mass spectrum of this compound will be shifted by 6 Da compared to unlabeled ethyl isobutyrate (C6H12O2, molecular weight ~116.16 g/mol nih.gov). The observed mass provides direct evidence of the total number of deuterium atoms incorporated.

Isotopic Distribution Analysis: The natural abundance of heavy isotopes like ¹³C contributes to the isotopic cluster in a mass spectrum. Deuterium labeling alters this pattern. By analyzing the isotopic fine structure, the percentage of deuterium incorporation can be calculated rsc.orgresearchgate.net. Software tools are available to assist in the analysis of mass spectral data for deuterium incorporation nih.govnih.gov.

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) can provide information about the location of deuterium atoms within the molecule. Fragmentation of the deuterated molecule will yield fragment ions with masses corresponding to the labeled or unlabeled parts of the molecule, helping to pinpoint the positions of deuterium incorporation google.com.

Combining NMR and MS data provides a comprehensive approach to verify both the extent and the positions of deuterium labeling and confirm the structural integrity of the deuterated compound rsc.org.

Control of Deuterium Labeling Positions

Controlling the specific positions where deuterium atoms are incorporated during synthesis is often critical, especially when the labeled compound is used for applications like mechanistic studies or as an internal standard in quantitative analysis nih.govacs.org. Several strategies are employed to achieve regioselective deuterium labeling:

Using Regiospecifically Deuterated Building Blocks: This is a direct approach where the deuterium label is already present at a defined position in a starting material. The synthetic route is then designed to incorporate this labeled building block into the target molecule while preserving the isotopic integrity of the labeled position nih.govacs.org.

Directed Hydrogen Isotope Exchange (HIE): HIE reactions can be directed to specific positions using catalysts or by exploiting the inherent acidity or lability of certain hydrogen atoms in the molecule arkat-usa.orgnih.gov. For example, some catalytic systems can achieve regioselective deuteration at positions alpha to carbonyl groups or beta to amine functionalities nih.govnih.gov. The reaction conditions, including the choice of catalyst, solvent (deuterated), temperature, and pH, play a crucial role in controlling regioselectivity arkat-usa.orgnih.govchemrxiv.org.

Enzymatic Methods: Enzymes can catalyze highly selective hydrogen isotope exchange reactions, leading to deuterium incorporation at specific positions within a molecule tandfonline.com. This approach is particularly useful for complex molecules where traditional chemical methods may lack selectivity.

Flow Chemistry: Continuous-flow synthesis systems can offer precise control over reaction parameters, such as reaction time, temperature, and reagent mixing, which can enhance the regioselectivity and deuterium incorporation efficiency in labeling reactions mdpi.com.

Achieving high regioselectivity can be challenging, and methods are continuously being developed to improve control over deuterium labeling positions nih.govacs.org. Deuterium labeling experiments, often involving the synthesis of specifically labeled isotopomers and their analysis by NMR and MS, are crucial for understanding and controlling the regioselectivity of deuteration reactions figshare.comresearchgate.net.

Advanced Spectroscopic Applications of Ethyl Isobutyrate D6 in Chemical Research

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

NMR spectroscopy is a fundamental technique for determining the structure and dynamics of molecules. The use of deuterated compounds like ethyl isobutyrate-d6 is crucial in many NMR applications, especially when working with deuterated solvents or performing isotope-edited experiments.

Investigations of Chemical Shifts and Coupling Constants

Chemical shifts and coupling constants are key parameters in NMR spectroscopy that provide detailed information about the electronic environment and connectivity of atoms within a molecule londonmet.ac.uk. Deuterium (B1214612) labeling can influence the chemical shifts of nearby protons (isotope shifts) and alter coupling patterns by replacing a proton involved in coupling studymind.co.uk.

While specific chemical shift and coupling constant data for this compound are not extensively provided, data for the non-deuterated ethyl isobutyrate are available chemicalbook.comchemicalbook.comuncp.edu. For ethyl isobutyrate, characteristic ¹H NMR signals include a heptet for the methine proton and doublets for the methyl protons of the isobutyrate group, along with a quartet and a triplet for the ethyl group uncp.edu. The ¹³C NMR spectrum shows distinct signals for the carbonyl carbon, the quaternary carbon, the methyl carbons, and the ethyl carbons chemicalbook.comuncp.edu.

| Atom Type (Ethyl Isobutyrate) | ¹H Chemical Shift (ppm) | ¹H Multiplicity | ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| CH (isobutyrate) | 2.52 | heptet | 33.694 |

| CH₃ (isobutyrate) | 1.0-1.4 (overlapped) | doublet | 18.642 |

| C=O | n/a | n/a | 176.695 |

| CH₂ (ethyl) | 4.124 | quartet | 59.778 |

| CH₃ (ethyl) | 1.0-1.4 (overlapped) | triplet | 13.879 |

The deuteration in this compound at specific positions would lead to the absence of signals for the deuterated protons in the ¹H NMR spectrum and potentially cause small isotope shifts on the signals of nearby protons. The coupling constants involving deuterated nuclei would also be different from those involving protons. Studies on other deuterated compounds illustrate how deuterium decoupling and the analysis of residual proton signals can provide insights into molecular structure and dynamics cdnsciencepub.com.

Applications in Isotope-Edited NMR Experiments

Isotope-edited NMR experiments utilize selective isotopic labeling to simplify complex NMR spectra and to isolate specific signals or interactions nih.govnih.gov. Deuterium labeling is a common strategy in such experiments. By selectively deuterating parts of a molecule, the signals from those regions are removed from the ¹H NMR spectrum, allowing for better resolution and analysis of the signals from the protonated regions studymind.co.uknih.govnih.gov.

This compound, with deuterium atoms at specific positions, can be used in isotope-edited NMR experiments to study reactions or interactions where the fate of the protonated part of the molecule is of interest. For example, in studies involving the reaction of ethyl isobutyrate, using the deuterated version could help in tracking the non-deuterated portion of the molecule via ¹H NMR without interference from signals that would otherwise overlap. Deuterium labeling has been successfully applied in 2D ¹H NMR experiments to simplify spectra of large biomolecules, enabling unambiguous assignments of resonance peaks and connectivities nih.gov.

Mass Spectrometry (MS) Research

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and structure of a compound through its fragmentation pattern. Deuterium labeling in mass spectrometry can aid in elucidating fragmentation pathways and mechanisms by shifting the m/z values of fragments containing deuterium.

Analysis of Fragmentation Pathways and Mechanisms

The fragmentation of a molecule in a mass spectrometer provides a "fingerprint" that can be used for identification and structural characterization orgchemboulder.com. Deuterium labeling helps in understanding these fragmentation processes by allowing researchers to determine which parts of the molecule are retained in specific fragment ions orgchemboulder.com.

Studies on the fragmentation of ethyl isobutyrate (the non-deuterated analog) by electron impact (EI) and chemical ionization (CI) have been reported massbank.eumassbank.eu. The fragmentation patterns show characteristic ions resulting from the cleavage of different bonds within the molecule massbank.eursc.org. By comparing the mass spectra of this compound with that of ethyl isobutyrate, the elemental composition of fragment ions containing deuterium can be determined, providing direct evidence for the fragmentation pathways.

| m/z (Ethyl Isobutyrate EI-MS) | Relative Intensity | Proposed Fragment Composition (Non-deuterated) |

|---|---|---|

| 43 | 999 | [C₃H₇]⁺ (isopropyl or propyl) |

| 71 | 398 | [C₄H₇O]⁺ or [C₃H₃O₂]⁺ |

| 29 | 461 | [C₂H₅]⁺ |

| 27 | 306 | [C₂H₃]⁺ |

| 41 | 268 | [C₃H₅]⁺ |

| 89 | 52 | [C₄H₉O₂]⁺ - C₂H₄ (McLafferty rearrangement product) |

| 116 | 98 | [M]⁺ (Molecular ion) |

Note: Fragmentation patterns and peak intensities can vary depending on the instrument and conditions.

The presence of deuterium atoms in this compound will result in corresponding shifts in the m/z values of fragments that retain the deuterated positions. For example, if a fragment from ethyl isobutyrate at m/z 43 (C₃H₇) originates from the isobutyrate part, a fragment containing the deuterated methyl groups in this compound would appear at a higher m/z, depending on the number of deuterium atoms retained.

Electron Impact (EI) Ionization Fragmentation Studies

Electron Impact (EI) ionization is a hard ionization technique that typically results in significant fragmentation of the molecule orgchemboulder.com. In EI-MS, a beam of high-energy electrons interacts with the analyte molecules, causing ionization and subsequent fragmentation of the resulting radical cations orgchemboulder.com.

Studies on the EI-MS fragmentation of ethyl isobutyrate have identified key fragmentation pathways, including alpha-cleavage, McLafferty rearrangement, and cleavage of the ethyl group massbank.eursc.org. For instance, a prominent fragment is observed at m/z 43, corresponding to the isopropyl cation ([C₃H₇]⁺) formed by alpha-cleavage adjacent to the carbonyl group massbank.eu. Another characteristic fragmentation involves the McLafferty rearrangement, leading to the loss of ethylene (B1197577) and the formation of a fragment ion at m/z 89 rsc.org.

In EI-MS studies of this compound, the fragmentation pathways can be investigated by observing the mass shifts of the characteristic fragment ions. If the deuterium atoms are located in the isobutyrate group, fragments originating from this part of the molecule will show a mass increase proportional to the number of deuterium atoms retained. Similarly, if the ethyl group is deuterated, fragments containing this group will exhibit mass shifts. This allows for the precise mapping of fragmentation routes and the confirmation of proposed mechanisms. For example, if the McLafferty rearrangement occurs, the resulting fragment ion would have a different m/z depending on whether the eliminated ethylene originated from a deuterated or non-deuterated part of the molecule. The analysis of these mass shifts provides compelling evidence for the specific bonds cleaved during ionization and fragmentation.

An article focusing solely on the advanced spectroscopic applications of this compound, as outlined, requires specific research findings and detailed data related to its behavior under various mass spectrometry techniques. Despite conducting a search for information on this compound and its spectroscopic applications, including Photoionization Mass Spectrometry, Collision-Induced Dissociation, its role as an internal standard in quantitative mass spectrometry (IDMS, method development), and advanced ionization techniques, the search results did not yield the necessary detailed research findings, experimental data, or data tables specific to this compound for these applications.

The available search results provide general information about Ethyl Isobutyrate (the non-deuterated compound), its chemical properties, and its PubChem CID (7342). nih.govfishersci.cafishersci.cathegoodscentscompany.comperflavory.com Information specifically on this compound includes its PubChem CID (12366588) nih.govlabsolu.ca, CAS number (127074-27-5) labsolu.cadelta-f.com, molecular formula (C6H6D6O2) delta-f.com, and molecular weight (122.2) delta-f.com. However, this information does not encompass the detailed spectroscopic research data required to construct the article according to the provided outline and content requirements.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article strictly adhering to the specified outline and the requirement for detailed research findings and data tables based on the current search results.

Chromatographic Methodologies Utilizing Ethyl Isobutyrate D6

Gas Chromatography (GC) Applications

Gas Chromatography is a widely used technique for the separation and analysis of volatile and semi-volatile compounds. Ethyl Isobutyrate-d6 can be employed in various GC applications, often serving as an internal standard to improve the accuracy and reliability of quantitative analysis.

Development of Separation Methods for Volatile Compounds

The development of robust GC methods for the separation of volatile compounds is crucial in many fields, including food science, environmental analysis, and flavor chemistry. Ethyl isobutyrate is a volatile ester found in various matrices, such as beverages and food products. mdpi.commdpi.commdpi.comnih.gov Its deuterated form, this compound, can be utilized in the development and validation of GC methods for analyzing such volatile esters. By adding a known amount of this compound to a sample, it can act as an internal standard, helping to account for variations in sample preparation, injection volume, and detector response, thereby improving the accuracy of the quantification of other volatile compounds. Studies have highlighted the importance of optimizing GC conditions, including column selection, temperature programs, and carrier gas flow rates, to achieve efficient separation of complex volatile mixtures. mdpi.commdpi.comnih.govoiv.intnih.govnih.gov The use of internal standards like deuterated ethyl esters is a common practice in these method development efforts to ensure method specificity and accuracy. researchgate.net

Headspace Solid-Phase Microextraction (HS-SPME)-GC-MS Techniques

Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC-MS is a powerful technique for the analysis of volatile organic compounds in various sample matrices. This technique involves extracting volatile compounds from the headspace above a sample onto a solid-phase microextraction fiber, followed by thermal desorption of the analytes in the GC injector and subsequent separation and detection by GC-MS. mdpi.comnih.govnih.gov this compound can be incorporated into HS-SPME-GC-MS methods as an internal standard for the quantitative analysis of ethyl isobutyrate and other volatile esters in complex samples like food and beverages. mdpi.comresearchgate.nettandfonline.com The use of deuterated internal standards in HS-SPME-GC-MS helps to compensate for variations in the extraction efficiency of the SPME fiber, as well as variations in GC injection and MS detection. Research has demonstrated the successful application of HS-SPME-GC-MS for the analysis of volatile compounds in matrices such as wines and beer, where esters like ethyl isobutyrate are significant aroma components. mdpi.commdpi.comnih.govresearchgate.nettandfonline.comresearchgate.net

Table 1: Example HS-SPME-GC-MS Conditions for Volatile Analysis

| Parameter | Condition |

| SPME Fiber | DVB/CAR/PDMS |

| Extraction Temperature | 40-70 °C |

| Extraction Time | 30-60 minutes |

| Desorption Temperature | 250 °C |

| Desorption Time | 1-4 minutes |

| GC Column | e.g., VF-1701ms, VF-5MS, Wax column |

| Carrier Gas | Helium |

| Detector | MS (EI) |

Note: Conditions can vary depending on the specific application and matrix.

High-Performance Liquid Chromatography (HPLC) Research

High-Performance Liquid Chromatography (HPLC) is a versatile technique used for separating a wide range of compounds, including less volatile and non-volatile substances. While GC is the primary technique for analyzing highly volatile compounds like ethyl isobutyrate, HPLC can be relevant for analyzing such compounds in specific contexts, or for analyzing related, less volatile derivatives or precursors.

Reverse-Phase (RP) HPLC Method Development

Reverse-phase HPLC is a common mode of separation based on hydrophobic interactions between the analytes and the stationary phase. Method development in RP-HPLC involves optimizing parameters such as the stationary phase, mobile phase composition (including solvent type, ratio, and buffer pH), temperature, and flow rate to achieve adequate separation. ymc.co.jpbiotage.comresearchgate.net While ethyl isobutyrate itself is highly volatile and typically analyzed by GC, RP-HPLC methods are developed for a wide array of compounds, including esters and related substances that might be present in less volatile forms or in matrices incompatible with direct GC injection. Studies on RP-HPLC method development focus on achieving optimal resolution, sensitivity, and reproducibility for target analytes. ymc.co.jpbiotage.comresearchgate.net The use of internal standards, though more commonly non-deuterated in traditional HPLC-UV applications, is also a principle applied in HPLC-MS, where deuterated standards can be beneficial. nih.gov Although no specific studies on RP-HPLC method development specifically using this compound were found, the general principles of RP-HPLC method development for esters and related compounds are well-documented. ymc.co.jpbiotage.comresearchgate.netsielc.com

Table 2: General Parameters in RP-HPLC Method Development

| Parameter | Considerations |

| Stationary Phase | C18, C8, Phenyl, etc. |

| Mobile Phase | Acetonitrile/Water, Methanol/Water, Buffers |

| pH | Critical for ionizable compounds |

| Temperature | Affects retention and selectivity |

| Flow Rate | Impacts run time and efficiency |

| Detection | UV-Vis, MS, Fluorescence, etc. |

Chiral HPLC for Enantiomeric Separations

Chiral HPLC is a specialized mode of chromatography used to separate enantiomers, which are stereoisomers that are non-superimposable mirror images of each other. The separation is achieved using a chiral stationary phase that interacts differently with each enantiomer. researchgate.netnih.gov While ethyl isobutyrate itself does not possess a chiral center, chiral HPLC is relevant for separating enantiomeric compounds, including chiral esters or compounds that might be synthesized using chiral reagents or processes involving ethyl isobutyrate or its derivatives. Research in chiral HPLC focuses on developing methods for separating enantiomers of various pharmaceutical compounds, natural products, and other chiral molecules. researchgate.netnih.gov The use of deuterated standards in chiral HPLC-MS can be valuable for quantifying individual enantiomers, especially when dealing with complex matrices or low concentrations. figshare.com Although direct application of this compound in chiral HPLC for its own separation is not applicable, the technique is pertinent for analyzing chiral compounds where deuterated standards could play a role in quantification or mechanistic studies. figshare.com

Preparative Chromatography for Purification Studies

While specific detailed studies on the preparative chromatography of this compound for its own purification are not extensively documented in the provided search results, the principles of preparative chromatography are applicable to this deuterated ester. Preparative chromatography, including techniques like flash column chromatography and preparative high-performance liquid chromatography (HPLC), is widely used for isolating and purifying compounds from reaction mixtures or natural extracts rsc.orgwiley-vch.dempg.degoogle.comfigshare.comepfl.chbiorxiv.orggoogle.com. The goal is to obtain a sufficient quantity of a substance with high purity.

In the context of this compound, preparative chromatography could be employed during its synthesis to isolate the desired product from starting materials, by-products, and impurities. The separation is based on the differential interactions of the compounds with the stationary phase and the mobile phase. For instance, flash column chromatography using silica (B1680970) gel and appropriate solvent systems (e.g., ethyl acetate (B1210297)/hexane mixtures) is a common technique for purifying organic compounds rsc.orgepfl.chbiorxiv.org. Preparative HPLC, often utilizing reversed-phase columns, is also a powerful tool for purification, capable of handling larger sample loads and achieving high resolution wiley-vch.dempg.degoogle.comgoogle.com. One study mentions the scalability of an HPLC method for ethyl isobutyrate for preparative separation of impurities sielc.com.

The presence of deuterium (B1214612) atoms in this compound primarily affects its mass and potentially subtle changes in chromatographic behavior compared to the non-deuterated analog due to isotopic effects. While these effects are generally minor in standard chromatography, they can sometimes be exploited for specific separations. However, the primary application of preparative chromatography for this compound would likely be focused on achieving chemical purity after synthesis, similar to the purification of other organic esters.

Interplay of Chromatography and Mass Spectrometry (GC-MS/LC-MS)

The combination of chromatography with Mass Spectrometry (GC-MS and LC-MS) is a cornerstone of analytical chemistry, providing powerful capabilities for the separation, identification, and quantification of complex mixtures. This compound is particularly relevant in this context, primarily as an internal standard or as an analyte in studies tracing the metabolic fate or environmental degradation of ethyl isobutyrate.

GC-MS is frequently used for the analysis of volatile and semi-volatile organic compounds, including esters like ethyl isobutyrate charite.deresearchgate.netmdpi.comresearchgate.netpubhtml5.com. LC-MS is suitable for a broader range of compounds, including less volatile or more polar substances nih.govscience.govresearchgate.netresearchgate.netnih.govcore.ac.uk. The coupling of these techniques with MS provides mass spectral information that aids in the identification of compounds based on their fragmentation patterns and molecular ions.

Deuterated analogs, such as this compound, are widely used as internal standards in GC-MS and LC-MS/MS methods for quantitative analysis nih.govscience.govresearchgate.net. The use of an isotopically labeled internal standard helps to compensate for variations in sample preparation, injection volume, and detector response, leading to more accurate and reproducible quantification. The distinct mass-to-charge ratio (m/z) of the deuterated standard allows it to be differentiated from the native analyte in the mass spectrometer.

Optimization of Coupled Techniques for Deuterated Analytes

Optimizing GC-MS or LC-MS methods for deuterated analytes like this compound involves careful consideration of various parameters to ensure accurate and sensitive detection and quantification. These parameters include sample preparation techniques (e.g., headspace solid-phase microextraction (HS-SPME), liquid-liquid extraction, solid-phase extraction), chromatographic conditions (e.g., column type, temperature program, mobile phase composition), and mass spectrometry settings (e.g., ionization mode, scan range, selected ion monitoring (SIM) or selected reaction monitoring (SRM) transitions) researchgate.netscience.govresearchgate.netresearchgate.net.

When using deuterated analogs as internal standards, it is crucial to ensure that the chromatographic behavior of the labeled standard is sufficiently similar to that of the native analyte to co-elute or elute in close proximity omicsonline.org. This ensures that the standard experiences similar matrix effects and chromatographic variations as the analyte. However, differences in chromatographic response between analytes and their deuterated analogs can occur, potentially due to variations in mass ionization response omicsonline.org. Method validation, including assessment of linearity, repeatability, reproducibility, accuracy, and sensitivity, is essential when using deuterated standards for quantification science.govresearchgate.net. Optimizing MS parameters, such as collision energy in MS/MS, is important to maximize the sensitivity and specificity for both the analyte and the deuterated internal standard nih.gov.

Data Analysis and Deconvolution Strategies

Data analysis in GC-MS and LC-MS studies involving deuterated analytes like this compound involves processing complex datasets to identify and quantify compounds. Key steps include peak detection, integration, and deconvolution of chromatographic peaks, especially in complex matrices where co-elution can occur omicsonline.orgbookdown.orgnih.govscribd.com.

Mass spectral deconvolution is a critical process, particularly in GC-MS, where electron ionization (EI) often produces characteristic fragmentation patterns. Deconvolution algorithms aim to separate the mass spectra of co-eluting compounds to obtain cleaner spectra for identification bookdown.orgnih.govscribd.comdbkgroup.org. Software tools are available to assist with deconvolution and subsequent identification by searching against mass spectral libraries nih.govdbkgroup.org.

When using this compound as an internal standard, data analysis involves comparing the peak area or intensity of the native ethyl isobutyrate to that of the deuterated standard. This ratio is then used to quantify the native compound based on a calibration curve prepared using known concentrations of the analyte and the internal standard. For untargeted metabolomics or identification studies, the mass spectral data of this compound can be used to confirm its presence based on its characteristic fragmentation pattern and expected mass shift compared to the non-deuterated analog. Multivariate statistical analysis can also be applied to chromatographic-mass spectrometry data to identify patterns and significant differences in metabolite profiles researchgate.netresearchgate.net.

Kinetic and Mechanistic Investigations Employing Ethyl Isobutyrate D6

Deuterium (B1214612) Isotope Effects on Reaction Rates

Kinetic isotope effects (KIEs) arise from the difference in reaction rates between molecules containing different isotopes of the same element. This difference is primarily due to the variation in zero-point vibrational energies between isotopic bonds, which affects the activation energy of a reaction. Replacing hydrogen with deuterium, a heavier isotope, leads to lower vibrational frequencies and a greater zero-point energy difference compared to the corresponding protium (B1232500) bond, resulting in more pronounced kinetic isotope effects wikipedia.orgtaylorandfrancis.comprinceton.edu.

Primary and Secondary Kinetic Isotope Effects

Primary kinetic isotope effects (PKIEs) occur when a bond to the isotopically labeled atom is broken or formed in the rate-determining step of a reaction. The magnitude of a PKIE (expressed as the ratio of the rate constant for the lighter isotope to that for the heavier isotope, kH/kD) is typically significant, often ranging from 2 to 8 for hydrogen/deuterium substitutions, reflecting the change in vibrational energy associated with the bond-breaking or forming process in the transition state wikipedia.orgprinceton.edu.

Secondary kinetic isotope effects (SKIEs), on the other hand, are observed when the isotopically labeled atom is not directly involved in the bond-breaking or forming process in the rate-determining step, but is located near the reaction center. These effects are generally smaller than PKIEs (kH/kD typically between 0.8 and 1.4 for deuterium) and arise from changes in the vibrational modes (such as bending frequencies) of bonds adjacent to the reaction site as the hybridization or steric environment changes in the transition state wikipedia.orgprinceton.edu. SKIEs can provide valuable information about changes in transition state structure, such as hybridization changes at a carbon center undergoing nucleophilic substitution wikipedia.org.

In studies involving ethyl isobutyrate-d6, deuterium substitution at different positions (e.g., on the ethyl group or the isobutyrate moiety) would allow for the investigation of both primary and secondary isotope effects depending on the reaction and the specific position of labeling. For instance, if a reaction involves the cleavage of a C-H bond on the deuterated methyl group of the ethyl ester, a primary isotope effect might be observed if this step is rate-determining. Conversely, deuteration at a position remote from the reaction center could still yield a secondary isotope effect, providing insights into subtle electronic or steric changes in the transition state.

Influence of Deuteration on Transition State Structures

The magnitude and nature (normal, kH/kD > 1, or inverse, kH/kD < 1) of kinetic isotope effects are highly sensitive to the structure of the transition state. By comparing the KIEs observed for different positions of deuterium labeling in this compound undergoing a reaction, researchers can gain insights into the geometry and electronic distribution of the transition state. For example, a large normal PKIE suggests significant bond cleavage to the labeled atom in the transition state. SKIEs can indicate changes in hybridization; rehybridization from sp3 to sp2 typically leads to a normal SKIE, while the reverse leads to an inverse SKIE wikipedia.org. Analysis of KIEs can help distinguish between concerted and stepwise mechanisms and provide information about the degree of bond formation or breaking in the rate-determining step princeton.edu.

Elucidation of Reaction Mechanisms

Deuterium labeling is a fundamental technique for elucidating complex reaction mechanisms by allowing researchers to track the movement of hydrogen atoms and identify intermediates.

Probing Proton Transfer Processes with Deuterium Labeling

Proton transfer steps are ubiquitous in many organic reactions. Deuterium labeling, particularly through solvent isotope effects (comparing reaction rates in H2O vs. D2O) or by specific deuteration of acidic or basic sites within a molecule, can definitively demonstrate whether proton transfer is involved in the rate-determining step nih.govnih.gov. If a proton is transferred in the rate-limiting step, a significant solvent deuterium isotope effect is often observed. Similarly, labeling a transferable proton within this compound or a co-reactant with deuterium can reveal if that specific proton is involved in a crucial step of the mechanism. Studies on ester hydrolysis, for instance, have utilized isotope labeling to support proposed nucleophilic acyl substitution pathways and distinguish between different mechanisms under acidic or basic conditions libretexts.orgchemistrysteps.com.

Radical and Cationic Fragmentation Pathways in Mass Spectrometry

Mass spectrometry is a powerful tool for identifying reaction products and intermediates, and deuterium labeling is invaluable for interpreting fragmentation patterns. In electron ionization mass spectrometry, molecules are ionized and then fragment into smaller ions. The fragmentation pathways are often complex, involving rearrangements and bond cleavages. By comparing the mass spectra of ethyl isobutyrate and this compound, the elemental composition of fragment ions can be determined, and the origin of specific atoms in the fragments can be traced acs.org. For example, the McLafferty rearrangement is a well-known fragmentation pathway for esters under electron ionization, involving the transfer of a gamma-hydrogen atom colostate.edunih.govcore.ac.uk. Deuteration at the gamma position in this compound would shift the mass-to-charge ratio (m/z) of the fragment ion resulting from this rearrangement, providing direct evidence for the involvement of that specific hydrogen in the process core.ac.uk. Studies on various deuterated esters have successfully employed this approach to confirm fragmentation mechanisms acs.orgnih.govnih.gov.

Rearrangement Reactions and Deuterium Scrambling

Deuterium labeling is crucial for detecting and understanding rearrangement reactions, where atoms within a molecule reorganize. By placing deuterium at specific positions in this compound, researchers can monitor if and how these deuterium atoms migrate to other positions in the molecule or reaction products during a transformation. Observing the scrambling or specific relocation of deuterium atoms provides direct evidence for the occurrence of rearrangement pathways and can help elucidate the mechanisms of these processes, such as sigmatropic shifts or other intramolecular rearrangements libretexts.orgmsu.edulibretexts.org. The distribution of deuterium in the rearranged products, often determined by techniques like NMR spectroscopy or mass spectrometry, provides critical data for proposing and validating mechanistic hypotheses.

Catalytic Reaction Studies

The investigation of catalytic reactions often benefits from isotopic labeling to track the fate of specific atoms during transformations, determine rate-limiting steps, and understand catalyst-substrate interactions. This compound, with deuterium atoms incorporated, can provide such insights in reactions where the isobutyrate moiety is involved in bond breaking or formation.

Ester Hydrogenation Mechanisms

Studies on the catalytic hydrogenation of esters, such as ethyl isobutyrate, provide a foundation for understanding how deuterated analogs like this compound could be employed to probe reaction mechanisms. For instance, the hydrogenation of ethyl isobutyrate to the corresponding alcohol catalyzed by a Ruthenium(II) complex has been investigated. This reaction involves the efficient conversion of the ester, with observed turnover frequency (TOF) values reaching 1050 h⁻¹ under specific conditions (50 °C, 25 bar H₂ pressure in THF) acs.org. Computational studies accompanying such experimental work can shed light on the energetics and transition states of the catalytic cycle.

Research into the hydrogenation of various esters, including ethyl isobutyrate, catalyzed by a Ruthenium complex bearing an N-heterocyclic carbene tethered with an "NH₂" group, has explored the mechanism acs.org. This work suggests a bifunctional mechanism. The relative stability of ester substrates can significantly impact the reaction rates, as indicated by computational studies showing that ethyl isobutyrate is more stable than methyl pivalate (B1233124) acs.org.

Another relevant catalytic transformation is the reduction of esters using pinacolborane catalyzed by Lanthanum(III) complexes. Ethyl isobutyrate has been shown to undergo efficient reduction under these conditions, requiring short reaction times (≤30 min at 25 °C) nsf.gov. The proposed mechanism for similar ester cleavage reactions involves Cacyl-O bond cleavage and intramolecular hydride transfer nsf.gov.

While these studies provide detailed mechanisms for the catalytic reduction of non-deuterated ethyl isobutyrate, this compound could be used in kinetic isotope effect studies. By comparing the reaction rates of ethyl isobutyrate and this compound, researchers could gain insights into whether C-H or C-D bond cleavage in the isobutyrate part of the molecule is involved in the rate-determining step of the catalytic cycle. However, specific experimental data on the hydrogenation mechanism of this compound was not found in the reviewed literature.

The following table summarizes representative hydrogenation data for ethyl isobutyrate:

| Entry | Ester | Conversion (%/h) | TON/time (h) | TOF (h⁻¹) | Conditions |

| 5 | Ethyl isobutyrate | 53/1, 80/4 | 1230/4 | 1050 | 50 °C, 25 bar H₂, THF, Ru catalyst, KOtBu acs.org |

Amine-Catalyzed Reactions

Research into amine-catalyzed reactions involving this compound is not extensively detailed in the provided search results. While tertiary amine-structured compounds, such as diethylaminoethyl isobutyrate, have been synthesized and used in various chemical contexts, and amine catalysis in reactions like ester formation has been studied researchgate.net, specific investigations focusing on the catalytic transformation of this compound mediated by amines were not identified.

Some studies mention the use of ethyl isobutyrate as a starting material in reactions involving strong bases like LiHMDS for the synthesis of azetidin-2-ones, but this typically falls outside the scope of catalytic amine reactions targeting the ester functional group itself rsc.org. Similarly, the use of ethyl isobutyrate derivatives or related compounds in reactions catalyzed by ionic liquids with basic properties has been reported, but direct studies on amine-catalyzed reactions of this compound were not found amazonaws.com.

Polymerization Kinetics and Mechanism (e.g., RAFT polymerization)

This compound itself is not typically used as a monomer in polymerization reactions. However, a derivative incorporating the ethyl isobutyrate structure, specifically (S)-2-(ethyl isobutyrate)-(O-ethyl xanthate), has been successfully employed as a reversible addition-fragmentation chain transfer (RAFT) agent in controlled radical polymerization psu.eduresearchgate.netrsc.orgrsc.org. RAFT polymerization is a powerful technique for synthesizing polymers with controlled molecular weights and low polydispersities.

Studies have demonstrated the efficacy of (S)-2-(ethyl isobutyrate)-(O-ethyl xanthate) as a RAFT agent for the polymerization of monomers such as N-vinylpyrrolidone (NVP) and vinyl acetate (B1210297) (VAc) psu.eduresearchgate.net. Kinetic studies using this xanthate derivative have shown pseudo-first-order kinetics with respect to monomer concentration up to significant conversions psu.eduresearchgate.net. The molecular weight of the resulting polymers has been observed to increase linearly with monomer conversion, which is characteristic of a controlled polymerization process psu.eduresearchgate.net.

The use of (S)-2-(ethyl isobutyrate)-(O-ethyl xanthate) allows for control over the number-average molecular weight (Mn) and leads to polymers with relatively low polydispersity indices (PDI) psu.eduresearchgate.net. For instance, in the RAFT polymerization of NVP mediated by this xanthate, Mn increased linearly with conversion, and PDI values generally remained low, increasing gradually with conversion psu.edu. This indicates effective chain transfer and control over the polymer chain growth.

The mechanism of RAFT polymerization involves a series of addition-fragmentation steps mediated by the chain transfer agent. The xanthate derivative participates in these steps, facilitating the reversible transfer of the radical center between growing polymer chains and dormant chains, thereby controlling the polymerization process. The structure of the xanthate, including the ethyl isobutyrate moiety, influences its activity as a chain transfer agent researchgate.net.

Research has also explored the RAFT polymerization of vinyl esters using (S)-2-(ethyl isobutyrate)-(O-ethyl xanthate) within metal-organic frameworks (MOFs), demonstrating the versatility of this RAFT agent in different polymerization environments rsc.org.

The kinetic data from RAFT polymerization studies using (S)-2-(ethyl isobutyrate)-(O-ethyl xanthate) highlights its effectiveness in controlling the polymerization of specific monomers.

| Monomer | RAFT Agent | Temperature (°C) | Kinetics | Molecular Weight vs. Conversion | Polydispersity |

| N-vinylpyrrolidone | (S)-2-(ethyl isobutyrate)-(O-ethyl xanthate) | 60 | Pseudo-first order | Linear increase | Increases gradually |

| Vinyl acetate | (S)-2-(ethyl isobutyrate)-(O-ethyl xanthate) | 60 | Pseudo-first order | Linear increase | Low |

The synthesis of (S)-2-(ethyl isobutyrate)-(O-ethyl xanthate) typically involves the reaction of ethyl-2-bromo-isobutyrate with potassium O-ethyl xanthate psu.edursc.org.

Applications of Ethyl Isobutyrate D6 in Advanced Isotopic Labeling Studies

Tracer Studies in Chemical and Biochemical Systems

Isotopic labeling allows researchers to trace the movement and transformation of molecules through complex pathways and reactions. By introducing a labeled compound like Ethyl Isobutyrate-d6, its fate can be monitored using analytical techniques that detect the isotopic signature. medchemexpress.com

Metabolic Pathway Elucidation

Stable isotope-labeled compounds are instrumental in understanding metabolic pathways in biological systems, including microbial metabolism. While direct studies using this compound for metabolic pathway elucidation were not extensively detailed in the search results, the principle of using labeled isobutyrate derivatives for such studies is established. For instance, carbon-13 labeled isobutyrate has been used to investigate its conversion by Pseudomonas putida into β-hydroxyisobutyric acid, demonstrating how isotopic labels can reveal the incorporation of specific atoms during metabolic processes. researchgate.net The presence of ethyl isobutyrate as a volatile compound in fermentation processes, such as those occurring in kombucha, further suggests its involvement in microbial metabolism, where labeled analogues could be used to trace its formation or degradation pathways. mdpi.com

Tracking Chemical Transformations in Complex Matrices

Deuterium (B1214612) labeling can be employed to study chemical transformations. The use of deuterium-labeled solvents or reactants allows for the investigation of reaction mechanisms and kinetics through techniques like H/D exchange studies. researchgate.net While specific examples of using this compound to track its own chemical transformations in complex matrices were not prominently featured, the general application of deuterium labeling for monitoring chemical reactions in various environments is a recognized technique. researchgate.net

Quantitative Analysis of Esters and Related Compounds in Complex Matrices

Isotope dilution mass spectrometry (IDMS) is a powerful quantitative analytical technique that utilizes isotopically labeled analogues as internal standards. This compound serves as an ideal internal standard for the quantification of endogenous ethyl isobutyrate or related compounds in complex samples due to its similar chemical behavior to the unlabeled analyte. medchemexpress.com , eurisotop.com

Flavor and Aroma Compound Research in Food and Beverages (e.g., Wine, Beer)

Ethyl isobutyrate is a known flavor and aroma compound found in various food and beverages, contributing fruity notes to products like wine and beer. researchgate.net , tandfonline.com , researchgate.net , fragranceconservatory.com , brocku.ca , researchgate.net Accurate quantification of such volatile compounds is crucial in food science for quality control, understanding flavor profiles, and studying the impact of processing or aging. Deuterated ethyl esters, including those synthesized from ethanol-d6 (B42895), are used as internal standards in gas chromatography-mass spectrometry (GC-MS) methods for quantifying esters in beverages like wine. researchgate.net This highlights the direct relevance of this compound for the quantitative analysis of ethyl isobutyrate and other esters in these complex matrices, ensuring accuracy and reliability by compensating for sample preparation and matrix effects. researchgate.net , tandfonline.com , researchgate.net Studies on beer aroma analysis also utilize stable isotope-labeled internal standards for the quantification of hop-derived esters. tandfonline.com , researchgate.net

Quantification of Short-Chain Fatty Acids and Derivatives

Short-chain fatty acids (SCFAs), such as isobutyrate, are important metabolites in biological systems. nih.gov , researchgate.net , plos.org While Ethyl Isobutyrate is a derivative rather than a free SCFA, the analytical techniques developed for SCFA quantification often employ isotopically labeled internal standards. Sensitive LC-MS/MS techniques using isotopically labeled internal standards have been developed for the analysis of SCFAs, including isobutyrate, in biological fluids and tissues. nih.gov , researchgate.net These methods demonstrate the utility of stable isotope labeling for accurate and sensitive quantification of related compounds in challenging biological matrices. nih.gov , researchgate.net , plos.org

Q & A

Basic: What experimental methodologies are recommended for synthesizing Ethyl Isobutyrate-d6, and how can isotopic purity be validated?

Answer:

Synthesis typically involves acid-catalyzed esterification of deuterated isobutyric acid (d6) with deuterated ethanol under anhydrous conditions. Isotopic purity (>98% deuterium incorporation) is validated via NMR spectroscopy (e.g., <sup>2</sup>H-NMR for positional deuteration analysis) and mass spectrometry (e.g., ESI-MS or GC-MS to confirm molecular ion peaks and isotopic patterns). Researchers should ensure solvent compatibility and minimize proton exchange during purification by using deuterated solvents (e.g., D2O-free CDCl3) .

Basic: How should this compound be stored to maintain stability in long-term studies?

Answer:

Storage conditions must prevent hydrolysis and isotopic exchange. Recommendations include:

- Temperature : –20°C in airtight, amber vials.

- Humidity control : Use desiccants or argon/vacuum sealing.

- Solvent compatibility : Avoid protic solvents (e.g., H2O, methanol); prioritize deuterated solvents for dilution. Stability should be periodically assessed via FT-IR (to monitor ester C=O bond integrity) and HPLC (to detect degradation products) .

Advanced: How does deuteration affect the kinetic parameters of this compound in enzyme-catalyzed hydrolysis studies?

Answer:

Deuteration introduces a kinetic isotope effect (KIE), slowing reaction rates due to stronger C–D vs. C–H bonds. For example, in lipase-mediated hydrolysis, KIE values (kH/kD) can range from 2–5, depending on enzyme active-site dynamics. Researchers must:

- Design controls with non-deuterated analogs.

- Use stopped-flow spectroscopy or <sup>13</sup>C-NMR to track real-time hydrolysis.

- Account for solvent isotope effects by using D2O buffers in parallel experiments .

Advanced: How can researchers resolve spectral overlap when using this compound as an internal standard in complex matrices?

Answer:

Spectral interference in techniques like GC-MS or LC-MS can arise from co-eluting analytes. Strategies include:

- Chromatographic optimization : Adjust column temperature gradients or use chiral columns.

- High-resolution MS : Employ Q-TOF or Orbitrap systems to differentiate ions by mass accuracy (<5 ppm).

- Isotope dilution analysis : Spiking with <sup>13</sup>C-labeled analogs to distinguish signals .

Advanced: What statistical approaches are suitable for reconciling contradictory data in metabolic tracing studies using this compound?

Answer:

Contradictions (e.g., inconsistent <sup>2</sup>H incorporation in metabolites) may stem from isotopic scrambling or compartmentalized metabolism. Solutions involve:

- Multivariate analysis (PCA or PLS-DA) to identify confounding variables.

- Isotopomer spectral analysis (ISA) : Quantify fractional synthesis rates while correcting for natural isotope abundance.

- Time-course experiments : Track temporal dynamics to distinguish artifacts from biological variability .

Basic: What safety protocols are critical when handling this compound in catalytic studies?

Answer:

- Ventilation : Use fume hoods for volatile ester vapors.

- PPE : Nitrile gloves and safety goggles to prevent skin/eye contact.

- Waste disposal : Neutralize acidic byproducts before disposal in designated deuterated waste containers.

- Documentation : Maintain logs of deuteration levels and batch-specific MS/NMR data for reproducibility .

Advanced: How can this compound be utilized in <sup>2</sup>H NMR-based fluxomics to map metabolic pathways?

Answer:

As a deuterated tracer, it enables tracking of label incorporation into downstream metabolites (e.g., TCA cycle intermediates). Methodological steps:

Pulse-chase experiments : Administer this compound to cell cultures, then quench metabolism at timed intervals.

Metabolite extraction : Use methanol:water (80:20) at –80°C to preserve deuteration.

<sup>2</sup>H-NMR acquisition : Apply DEPT-Q pulse sequences to enhance sensitivity for low-abundance metabolites.

Pathway modeling : Tools like INCA (Isotopomer Network Compartmental Analysis) integrate NMR data to infer flux rates .

Advanced: What are the limitations of using this compound in studying solvent isotope effects (SIEs) in non-aqueous systems?

Answer:

SIEs in organic solvents (e.g., DMSO-d6) are less pronounced than in aqueous systems, complicating data interpretation. Mitigation strategies:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.